molecular formula C14H16ClNO3S2 B2629545 1-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1448027-94-8

1-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B2629545
CAS RN: 1448027-94-8
M. Wt: 345.86
InChI Key: IKLJVEKEQPRZHU-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate” is a chemical compound with the molecular formula C15H16ClNO2S . It’s used in the pharmaceutical industry and falls under the category of fine chemicals, pharmaceutical standards, metabolites, impurities, and intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-chlorophenyl group, a 2-thiophen-2-yl ethyl group, and an amino acetate group . The molecular weight is 309.8 .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Shankar et al. (2011) synthesized diethyltin(methoxy)methanesulfonate derivatives, highlighting the structural diversity and potential in supramolecular chemistry, which may relate to compounds with similar structures, such as the one (Shankar et al., 2011).
  • Heteroaromatic Ring Systems Development :

    • Sakamoto et al. (1988) described a one-step synthesis of 2-substituted 1-methylsulfonyl-indoles from similar methanesulfonamides, which is relevant for developing new heteroaromatic ring systems (Sakamoto et al., 1988).
  • Learning and Memory Research in Mice :

    • Jiang Jing-ai (2006) studied compounds with a similar structure, focusing on their effects on learning and memory in mice, indicating potential neurological applications (Jiang Jing-ai, 2006).
  • Pharmacological Characterization :

    • Demarinis et al. (1985) explored similar compounds in the context of alpha 1-adrenoceptors activation, suggesting a potential for pharmacological research in cardiovascular or neurological systems (Demarinis et al., 1985).
  • Chemical Reactivity and Synthesis :

    • Aizina et al. (2012) investigated the reactivity of N,N-dichlorophenylmethanesulfonamide with various compounds, which can provide insights into the chemical behavior of similar compounds (Aizina et al., 2012).
  • Structural Analysis of Derivatives :

    • Dey et al. (2015) synthesized and analyzed the structures of nimesulidetriazole derivatives, which can inform the study of structurally related methanesulfonamides (Dey et al., 2015).
  • Metabolite Synthesis :

    • Mizuno et al. (2006) demonstrated the synthesis of metabolites related to methanesulfonamides, which is useful in understanding drug metabolism and synthesis pathways (Mizuno et al., 2006).
  • Kinetic Studies of Elimination Reactions :

    • Kumar and Balachandran (2008) studied the kinetics of elimination reactions in substrates similar to methanesulfonamides, providing insights into reaction mechanisms (Kumar & Balachandran, 2008).
  • Synthesis for Anticancer Research :

    • Robin et al. (2002) focused on the synthesis of compounds as part of a process to create an anticancer drug, indicating potential applications in oncology (Robin et al., 2002).
  • Reactivity of Thiophenemethanols :

    • Aitken and Garnett (2000) examined the condensation and reaction of electron-rich thiophenemethanols, relevant to understanding the reactivity of compounds with thiophene groups (Aitken & Garnett, 2000).
  • Conformation and Molecular Packing Studies :

    • Gowda et al. (2007) studied the molecular structure and conformation of similar compounds, providing a basis for understanding molecular interactions and packing (Gowda et al., 2007).
  • Reactivity with Nucleophiles :

    • Pouzet et al. (1998) explored the nucleophilic addition in compounds related to benzo[b]thiophenes, offering insights into chemical reactivity and synthesis routes (Pouzet et al., 1998).

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-19-14(11-6-7-20-9-11)8-16-21(17,18)10-12-4-2-3-5-13(12)15/h2-7,9,14,16H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLJVEKEQPRZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-N-[2-methoxy-2-(thiophen-3-YL)ethyl]methanesulfonamide

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